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Compound of Interest

Compound Name: Pyridine-3,4,5-triamine

Cat. No.: B2875666 Get Quote

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant

fraction of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in

hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in drug

design.[1] Highly substituted pyridines, particularly those bearing multiple amino groups, serve

as powerful building blocks for constructing complex, polycyclic heterocyclic systems that are

often the basis for novel therapeutic agents.[2][3] Pyridine-3,4,5-triamine (CAS: 618439-82-0)

is an exemplar of such a strategic intermediate. With three vicinal amino groups arrayed on a

pyridine core, it offers a rich platform for creating diverse molecular architectures with potential

applications in oncology, infectious diseases, and beyond. This guide provides a

comprehensive technical overview of its properties, synthesis, reactivity, and potential

applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties
Pyridine-3,4,5-triamine is a colorless to pale yellow solid.[4] Its core structure consists of a

pyridine ring with amino groups at the C3, C4, and C5 positions. The presence of these basic

amino groups, in conjunction with the pyridine nitrogen, defines its chemical character,

rendering it a potent nucleophile and an effective multi-dentate ligand.[5][6]

Caption: Chemical structure of Pyridine-3,4,5-triamine.

A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of Pyridine-3,4,5-triamine
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Property Value Source(s)

CAS Number 618439-82-0 [6]

Molecular Formula C₅H₈N₄ [6]

Molecular Weight 124.14 g/mol [6]

IUPAC Name pyridine-3,4,5-triamine [6]

Appearance Colorless to pale yellow solid [4]

Density (Predicted) 1.387 g/cm³ [4]

Boiling Point (Predicted) 486.8 ± 40.0 °C [4]

Flash Point (Predicted) 280.1 °C [4]

Solubility
Low in water; soluble in acidic

solutions
[4]

pKa (Predicted) 9.08 ± 0.24 [4]

| XLogP3 (Computed) | -1.2 |[6] |

Expected Spectral Characteristics
While experimental spectra for this specific compound are not readily available in the public

domain, its spectral characteristics can be reliably predicted based on its structure and data

from analogous aminopyridines.

¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should

feature a singlet for the two equivalent protons at the C2 and C6 positions. The chemical

shift would be downfield, characteristic of pyridine ring protons. The three amino groups

(NH₂) would likely appear as broad singlets, whose chemical shift could vary depending on

the solvent and concentration. Integration would correspond to a 2:6 proton ratio

(aromatic:amine).

¹³C NMR: The spectrum should display three signals for the pyridine ring carbons. The

C2/C6 carbons would appear as one signal, the C3/C5 carbons as another, and the C4
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carbon as a distinct third signal. The exact shifts are influenced by the strong electron-

donating effect of the amino substituents.

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the

amino groups (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations

characteristic of the pyridine ring (around 1500-1600 cm⁻¹), and N-H bending vibrations

(around 1600 cm⁻¹).

Synthesis and Purification
A definitive, published synthetic protocol for Pyridine-3,4,5-triamine is not readily available.

However, a robust and high-yielding synthesis can be confidently proposed based on well-

established precedents for the preparation of multi-aminopyridines.[7][8] The most logical and

field-proven approach involves the catalytic hydrogenation of a suitable nitro-substituted

aminopyridine precursor.

The proposed synthetic pathway begins with a precursor such as 4-Nitro-pyridine-3,5-diamine.

The reduction of the nitro group to an amine can be efficiently achieved using a heterogeneous

catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Proposed workflow for the synthesis of Pyridine-3,4,5-triamine.

Representative Experimental Protocol: Catalytic
Hydrogenation
Disclaimer: This protocol is a representative example based on established chemical literature

for analogous transformations and should be adapted and optimized under appropriate

laboratory conditions.

Objective: To synthesize Pyridine-3,4,5-triamine from 4-Nitro-pyridine-3,5-diamine.

Materials:

4-Nitro-pyridine-3,5-diamine (1 equivalent)

10% Palladium on Carbon (Pd/C), 5-10 mol%
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Ethanol (EtOH) or Methanol (MeOH), reagent grade

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Celite® or other filter aid

Round-bottom flask, magnetic stirrer, hydrogenation balloon setup or Parr apparatus

Procedure:

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Nitro-

pyridine-3,5-diamine and ethanol (approx. 15-20 mL per gram of starting material).

Catalyst Addition: Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is the

catalyst of choice for its high efficiency in nitro group reductions and ease of removal by

filtration. It is pyrophoric and should be handled with care, preferably under an inert

atmosphere or as a wet paste.

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with

a vacuum line and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert

atmosphere has been replaced by hydrogen.

Reaction: Stir the reaction mixture vigorously at room temperature. Insight: Vigorous stirring

is crucial to ensure efficient mixing of the solid catalyst, dissolved substrate, and hydrogen

gas, maximizing the reaction rate.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is fully consumed (typically 2-6 hours).

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the

Celite pad with additional ethanol to recover all the product.

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a

rotary evaporator. The resulting crude solid is Pyridine-3,4,5-triamine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high

purity.

Chemical Reactivity and Applications in Synthesis
The synthetic utility of Pyridine-3,4,5-triamine stems from the high nucleophilicity of its three

amino groups. The vicinal arrangement of these groups at the C3, C4, and C5 positions makes

it an ideal precursor for the construction of fused heterocyclic systems.

Pyridine-3,4,5-triamine as Scaffold Reacts With To Form

Pyridine-3,4,5-triamine
(Vicinal Diamine Motif)

1,2-Dicarbonyls
(e.g., Glyoxal, Diacetyl)

 Condensation/
Cyclization Fused Pyridopyrazines

(Important Pharmacophores)

Click to download full resolution via product page

Caption: Role as a scaffold in heterocyclic synthesis.

Application: Synthesis of Fused Pyridopyrazines
A classic application demonstrating its utility is the condensation reaction with 1,2-dicarbonyl

compounds to form pyridopyrazines, a class of heterocycles with significant biological activity.

Objective: To synthesize a substituted pyridopyrazine from Pyridine-3,4,5-triamine and 2,3-

butanedione (diacetyl).

Materials:

Pyridine-3,4,5-triamine (1 equivalent)

2,3-Butanedione (1 equivalent)

Ethanol or Acetic Acid

Round-bottom flask, reflux condenser
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Procedure:

Reaction Setup: Dissolve Pyridine-3,4,5-triamine in ethanol or glacial acetic acid in a

round-bottom flask. Causality Note: Acetic acid can act as both a solvent and a catalyst,

protonating a carbonyl oxygen to activate it for nucleophilic attack.

Reagent Addition: Add 2,3-butanedione dropwise to the solution at room temperature.

Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves a

sequential double condensation. The first amino group attacks a carbonyl, forming an imine.

The adjacent amino group then attacks the second carbonyl, and subsequent dehydration

leads to the aromatic pyrazine ring.

Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect

the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column

chromatography or recrystallization.

Safety and Handling
Pyridine-3,4,5-triamine is classified as a hazardous substance and must be handled with

appropriate precautions in a laboratory setting.[9]

Hazard Classifications:

H302: Harmful if swallowed

H312: Harmful in contact with skin

H315: Causes skin irritation

H318: Causes serious eye damage

H332: Harmful if inhaled

H335: May cause respiratory irritation

Recommended Handling:
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Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g.,

argon or nitrogen) at 2–8 °C.

Conclusion
Pyridine-3,4,5-triamine is a highly functionalized building block with significant potential for the

synthesis of complex nitrogen-containing heterocycles. Its vicinal triamine arrangement

provides a reactive platform for constructing fused ring systems relevant to drug discovery and

materials science. While detailed experimental data for this specific compound remains sparse

in public literature, its properties and reactivity can be confidently inferred from established

chemical principles, positioning it as a valuable tool for synthetic chemists aiming to explore

novel chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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